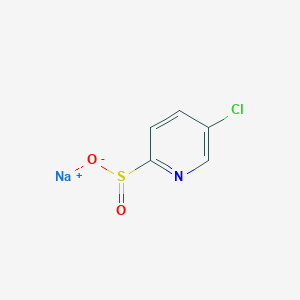

Sodium 5-chloropyridine-2-sulfinate

CAS No.:

Cat. No.: VC15790735

Molecular Formula: C5H3ClNNaO2S

Molecular Weight: 199.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H3ClNNaO2S |

|---|---|

| Molecular Weight | 199.59 g/mol |

| IUPAC Name | sodium;5-chloropyridine-2-sulfinate |

| Standard InChI | InChI=1S/C5H4ClNO2S.Na/c6-4-1-2-5(7-3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |

| Standard InChI Key | ZUINBSLWISKJRO-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC(=NC=C1Cl)S(=O)[O-].[Na+] |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted with a chlorine atom at the 5-position and a sulfinate group (-SO₂⁻) at the 2-position, stabilized by a sodium counterion. The planar pyridine ring facilitates aromatic interactions, while the electron-withdrawing chlorine and sulfinate groups influence its reactivity . The canonical SMILES representation, C1=CC(=NC=C1Cl)S(=O)[O-].[Na+], underscores the spatial arrangement critical for its chemical behavior.

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₅H₃ClNNaO₂S |

| Molecular Weight | 199.59 g/mol |

| IUPAC Name | Sodium;5-chloropyridine-2-sulfinate |

| Solubility | Water-soluble |

| Appearance | White to light yellow crystalline powder |

Spectroscopic and Computational Insights

The Standard InChIKey (ZUINBSLWISKJRO-UHFFFAOYSA-M) provides a unique identifier for computational studies, enabling precise molecular modeling. Density functional theory (DFT) analyses predict nucleophilic reactivity at the sulfur center, with the chlorine atom inducing regioselectivity in substitution reactions .

Synthesis and Manufacturing

Conventional Synthetic Routes

Sodium 5-chloropyridine-2-sulfinate is typically synthesized via oxidation of 5-chloropyridine-2-thiol followed by neutralization with sodium hydroxide. Alternative pathways involve treating 2,5-dichloropyridine with sodium sulfite under controlled conditions, analogous to methods used for its 6-chloro isomer :

Reaction optimization studies emphasize temperature control (60–80°C) and inert atmospheres to prevent over-oxidation to sulfonates.

Advanced Methodologies

Recent advances leverage palladium catalysis for direct sulfination. For instance, pyridine-directed C–H sulfination using sodium sulfinates enables streamlined access to derivatives like Sodium 5-chloropyridine-2-sulfinate . These methods achieve yields up to 78% while minimizing byproducts.

Reactivity and Mechanistic Behavior

Nucleophilic Sulfinate Group

The sulfinate anion (-SO₂⁻) acts as a soft nucleophile, participating in:

-

S–S Bond Formation: Reacting with disulfides to generate thiosulfonates.

-

C–S Cross-Coupling: Palladium-mediated couplings with aryl halides, forming biaryl sulfones .

Chlorine-Directed Electrophilic Substitution

The chlorine atom directs electrophilic aromatic substitution to the 4-position, enabling sequential functionalization. For example, nitration at the 4-position yields nitro derivatives, which are reducible to amines for further coupling .

Pharmaceutical and Industrial Applications

Drug Intermediate Synthesis

Sodium 5-chloropyridine-2-sulfinate is pivotal in synthesizing kinase inhibitors and antiviral agents. Its sulfinate group facilitates Suzuki–Miyaura couplings to install aromatic moieties critical for biological activity . A notable application is in constructing thiazole-containing compounds, such as the antitumor agent in development by Pfizer .

Material Science Applications

In polymer chemistry, it serves as a chain-transfer agent in radical polymerizations, controlling molecular weight distributions in polyacrylamides.

Comparative Analysis of Pyridine Sulfinates

Table 2: Structural and Functional Comparisons

| Compound | Chlorine Position | Key Reactivity | Primary Use |

|---|---|---|---|

| Sodium 5-Chloropyridine-2-sulfinate | 5 | C–S cross-coupling | Pharmaceutical intermediates |

| Sodium 6-Chloropyridine-2-sulfinate | 6 | Antimicrobial activity | Agrochemical research |

| Sodium Pyridine-2-sulfinate | None | Ligand in catalysis | Transition-metal complexes |

The 5-chloro derivative's unique regiochemistry enhances its utility in constructing sterically hindered biaryls, unlike its 6-chloro counterpart .

Recent Advances and Future Directions

Palladium-Catalyzed Cross-Coupling

A landmark study demonstrated its use in Pd(OAc)₂-catalyzed couplings with aryl iodides, achieving turnover numbers (TON) exceeding 10⁴ . The reaction proceeds via a three-step mechanism: oxidative addition, transmetalation, and reductive elimination.

Green Chemistry Initiatives

Microwave-assisted syntheses reduce reaction times from hours to minutes, improving energy efficiency. Aqueous-phase reactions at ambient temperatures are under investigation to replace dichloromethane solvents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume